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Compound of Interest

Compound Name: 4-Bromo-2,5-difluorophenol

Cat. No.: B1276729

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 4-Bromo-2,5-
difluorophenol, a halogenated phenol of interest in organic synthesis and drug discovery. Due
to the limited availability of public experimental spectral data for 4-Bromo-2,5-difluorophenol,
this document presents predicted mass spectrometry data for the target compound and
experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for its
close structural analog, 2-Bromo-4,5-difluorophenol. This information serves as a valuable
reference for substance identification, structural elucidation, and analytical method
development.

Mass Spectrometry (MS) of 4-Bromo-2,5-
difluorophenol

Mass spectrometry is a fundamental technique for determining the molecular weight and
elemental composition of a compound. The predicted mass spectral data for 4-Bromo-2,5-
difluorophenol (CsHsBrFz0) indicates a monoisotopic mass of 207.93353 Da.[1] The
presence of bromine would result in a characteristic isotopic pattern with two major peaks of
nearly equal intensity separated by 2 m/z units (“°Br and 8Br).

Table 1: Predicted Mass Spectrometry Data for 4-Bromo-2,5-difluorophenol
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Adduct lon Predicted m/z
[M+H]* 208.94081
[M+Na]* 230.92275
[M-H]~ 206.92625

Source: PubChem CID 7018042[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
of 2-Bromo-4,5-difluorophenol

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a
molecule. The following tables summarize the experimental *H and 3C NMR data for the
structural analog, 2-Bromo-4,5-difluorophenol. The chemical shifts (8) are reported in parts per

million (ppm) and coupling constants (J) in Hertz (Hz).

Table 2: 1H NMR Spectral Data of 2-Bromo-4,5-difluorophenol

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

7.29 t 1H Ar-H

7.17 t 1H Ar-H

Note: Data for a structural analog.

Table 3: 13C NMR Spectral Data of 2-Bromo-4,5-difluorophenol
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Chemical Shift (ppm) Assignment
104.2 C-Br

110.1 (d, J=20.5 Hz) Ar-C

118.8 (d, J=19.3 Hz) Ar-C

142.1 (d, J=11.6 Hz) Cc-0

147.2 (dd, J=242.0, 13.0 Hz) C-F

149.2 (dd, J=246.0, 13.0 Hz) C-F

Note: Data for a structural analog.

Infrared (IR) Spectroscopy of 2-Bromo-4,5-

difluorophenol

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of a phenol is characterized by a broad O-H stretching band and C-O stretching, in

addition to absorptions related to the aromatic ring.

Table 4: Key IR Absorptions for 2-Bromo-4,5-difluorophenol (ATR-IR)

Wavenumber (cm~?) Intensity Assignment

~3400 Broad O-H stretch

~1500-1600 Medium-Strong C=C aromatic ring stretch
~1200-1300 Strong C-O stretch

~1000-1100 Strong C-F stretch

Note: Data for a structural analog.

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of spectral data for
halogenated phenols.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of the phenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
» Transfer the solution to a 5 mm NMR tube.
IH NMR Acquisition:

e Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

e Spectrometer: 100 MHz or higher.

e Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

e Spectral Width: 0 to 200 ppm.

» Number of Scans: 1024 or more, as *3C has a low natural abundance.

o Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean.

e Place a small amount of the solid or liquid phenol sample directly onto the crystal.
o Apply pressure using the anvil to ensure good contact.

Data Acquisition:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

o Mode: Attenuated Total Reflectance (ATR).

e Spectral Range: 4000 - 400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

e A background spectrum of the clean, empty ATR crystal should be collected prior to the
sample spectrum.

Mass Spectrometry

Sample Preparation (Electrospray lonization - ESI):

o Prepare a dilute solution of the phenol (approximately 1 pg/mL) in a suitable solvent (e.g.,
methanol, acetonitrile).

o A small amount of a modifier like formic acid (for positive ion mode) or ammonia (for negative
ion mode) may be added to enhance ionization.

Data Acquisition:
 Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

« lonization Mode: Positive and/or negative ion mode.
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Mass Range: m/z 50 - 500.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

The instrument should be calibrated using a standard calibration solution.

Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral
data for a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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